(S)-3-Octanol glucoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-3-Octanol glucoside belongs to the class of organic compounds known as fatty acyl glycosides of mono- and disaccharides. Fatty acyl glycosides of mono- and disaccharides are compounds composed of a mono- or disaccharide moiety linked to one hydroxyl group of a fatty alcohol or of a phosphorylated alcohol (phosphoprenols), a hydroxy fatty acid or to one carboxyl group of a fatty acid (ester linkage) or to an amino alcohol this compound is soluble (in water) and a very weakly acidic compound (based on its pKa) this compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in herbs and spices. This makes this compound a potential biomarker for the consumption of this food product.

Wissenschaftliche Forschungsanwendungen

Enzymatic Synthesis and Applications

- Enzymatic Synthesis: Almond β-glucosidase has been utilized for the synthesis of octyl-β-glucoside. This synthesis requires controlled water activity for optimal results (Ljunger, Adlercreutz, & Mattiasson, 1994).

- Application in Surfactant Production: Octyl glucosides, synthesized using β-glucosidases, are investigated as surfactants due to their biodegradability and low toxicity. This makes them attractive for technological applications in industries like cosmetics and food (Rather, Mishra, Verma, & Chand, 2012).

Lipophilization and Stability Enhancement

- Lipophilization Reactions: Malvidin 3-glucoside's lipophilization with different fatty acids, including caprylic acid, enhances its lipophilicity, which is beneficial for its application in cosmetics and food industries (Cruz, Guimarães, Araújo, Évora, de Freitas, & Mateus, 2017).

- Enhanced Stability and Antioxidant Activity: Enzymatic acylation of cyanidin-3-glucoside with fatty acid methyl esters, including octanoyl derivatives, improves its stability and antioxidant activity, demonstrating potential for food and pharmaceutical applications (Zhang, Liu, Zhao, You, Harrison, & Zhang, 2020).

Catalysis and Biotechnology

- Role in Biotechnological Processes: Octyl glucoside’s synthesis catalyzed by β-glucosidase is a key process in biotechnology, facilitating the production of alkyl glucosides for various applications. This includes the generation of nonionic surfactants (Turner, Svensson, Adlercreutz, & Karlsson, 2007).

- Thermostable β-Glucosidase in Octyl Glucoside Synthesis: The discovery of a thermostable β-glucosidase from Dictyoglomus thermophilum offers a promising catalyst for glucoside synthesis, including octyl glucoside, at high temperatures, enhancing efficiency and yield (Zou, Yu, Li, Zhou, Hayashi, Sun, Liu, Imanaka, & Xu, 2012).

Analytical and Physical Chemistry

- Estrogenicity Analysis: Studies on the estrogenicity of octyl glucoside, especially synthesized using microporous zeolites, indicate its potential as a non-endocrine disruptive surfactant, essential for ensuring safety in consumer products (Chung, Kim, Park, Kim, Kim, & Jung, 2018).

Eigenschaften

CAS-Nummer |

129742-31-0 |

|---|---|

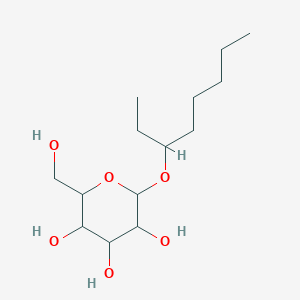

Molekularformel |

C14H28O6 |

Molekulargewicht |

292.37 g/mol |

IUPAC-Name |

2-(hydroxymethyl)-6-octan-3-yloxyoxane-3,4,5-triol |

InChI |

InChI=1S/C14H28O6/c1-3-5-6-7-9(4-2)19-14-13(18)12(17)11(16)10(8-15)20-14/h9-18H,3-8H2,1-2H3 |

InChI-Schlüssel |

UZTJHMFXKSHSMS-UHFFFAOYSA-N |

SMILES |

CCCCCC(CC)OC1C(C(C(C(O1)CO)O)O)O |

Kanonische SMILES |

CCCCCC(CC)OC1C(C(C(C(O1)CO)O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-prop-2-enoxy-4-[2-(propylamino)pyrimidin-5-yl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1651510.png)

![3-(Furan-2-yl)-4-[3-(pyrazol-1-ylmethyl)phenyl]-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B1651511.png)

![N-cyclopropyl-5-[phenyl(1H-tetrazol-1-yl)acetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B1651512.png)

![2-(1,3-Benzodioxol-5-yl)-4-[1-(2-furylmethyl)pyrrolidin-3-yl]pyridine](/img/structure/B1651513.png)

![2-(2,3-Dimethylphenyl)-4-[1-(2-furylmethyl)pyrrolidin-3-yl]pyridine](/img/structure/B1651514.png)

![4-(4-methyl-1H-imidazol-2-yl)-1-(pyridin-4-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1651516.png)

![2-ethyl-N-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]pyrimidine-5-carboxamide](/img/structure/B1651517.png)

![5-(Methoxymethyl)-3-[(4-phenyl-5-pyrazolo[1,5-a]pyrimidin-3-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B1651521.png)